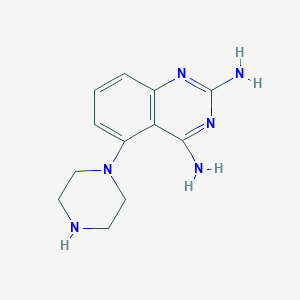

5-Piperazin-1-yl-quinazoline-2,4-diamine

Description

Significance of the Quinazoline (B50416) Scaffold in Drug Discovery and Development

The quinazoline nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is considered a "privileged scaffold" in medicinal chemistry. mdpi.comscielo.br This designation stems from its ability to bind to a wide variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. mdpi.comnih.gov The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize therapeutic effects and minimize side effects. mdpi.comnih.gov

Quinazoline derivatives have demonstrated a remarkable range of biological activities, including but not limited to:

Anticancer: Many quinazoline-based compounds are potent inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR), which are crucial in cancer cell proliferation and survival. mdpi.com

Antibacterial: These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. acs.orgnih.gov

Antiviral: Certain derivatives have been investigated for their activity against various viruses. mdpi.com

Anti-inflammatory: The scaffold is present in molecules exhibiting significant anti-inflammatory properties. mdpi.com

Antihypertensive: Some of the earliest successful therapeutic applications of quinazolines were as antihypertensive agents. scielo.br

The inherent drug-like properties of the quinazoline scaffold, combined with its synthetic tractability, have made it a focal point of research and development in the pharmaceutical industry, leading to several clinically approved drugs. umich.edu

Historical Context of Quinazoline-2,4-diamines as Bioactive Agents

The exploration of quinazoline-2,4-diamines as bioactive agents has a rich history rooted in the broader investigation of quinazoline chemistry. Early research into quinazoline derivatives in the mid-20th century led to the discovery of their diverse pharmacological potential. The 2,4-diamino substitution pattern was identified as a key pharmacophore contributing to various biological activities.

Initially, research into 2,4-diaminoquinazolines was driven by their structural similarity to folic acid, leading to their investigation as dihydrofolate reductase (DHFR) inhibitors. nih.gov This enzyme is critical for DNA synthesis, and its inhibition is a key mechanism for antibacterial and anticancer therapies. This line of inquiry established the quinazoline-2,4-diamine (B158780) core as a valid starting point for the development of antimicrobial and antineoplastic agents. nih.gov Over the years, extensive structure-activity relationship (SAR) studies have been conducted on this scaffold, revealing that modifications at different positions of the quinazoline ring and the amino groups significantly influence potency and selectivity. acs.org

Rationale for Investigating Piperazine-Substituted Quinazoline-2,4-diamines in Therapeutic Research

The incorporation of a piperazine (B1678402) moiety into the quinazoline-2,4-diamine scaffold is a strategic approach in medicinal chemistry aimed at enhancing the therapeutic potential of the parent molecule. The piperazine ring is a common functional group in many approved drugs and is known to impart favorable pharmacokinetic and pharmacodynamic properties. researchgate.netjocpr.com

Several key reasons justify the investigation of piperazine-substituted quinazoline-2,4-diamines:

Improved Solubility and Bioavailability: The basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, which often leads to improved aqueous solubility and, consequently, better oral bioavailability. researchgate.net

Modulation of Target Binding: The piperazine ring can act as a linker to introduce additional substituents that can form crucial interactions with the biological target, thereby enhancing binding affinity and selectivity. nih.gov

Versatile Synthetic Handle: The secondary amine in the piperazine ring provides a convenient point for chemical modification, allowing for the synthesis of a diverse library of analogues to explore structure-activity relationships. jocpr.com

Established Pharmacological Profile: The piperazine moiety itself is present in numerous centrally acting agents, suggesting that its inclusion could modulate the central nervous system (CNS) activity of the quinazoline scaffold. researchgate.net

The combination of the biologically active quinazoline-2,4-diamine core with the favorable properties of the piperazine ring has led to the development of potent kinase inhibitors and other therapeutic agents, particularly in the area of oncology. scielo.brnih.gov

While the preceding sections provide a general overview of the importance of the quinazoline-2,4-diamine scaffold and the rationale for its modification with piperazine, specific research findings and detailed data for the compound 5-Piperazin-1-yl-quinazoline-2,4-diamine are not available in the public domain based on the conducted searches. Therefore, the subsequent sections of this article, which would typically focus on the synthesis, biological activity, and therapeutic potential of this specific molecule, cannot be provided at this time.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N6 |

|---|---|

Molecular Weight |

244.30 g/mol |

IUPAC Name |

5-piperazin-1-ylquinazoline-2,4-diamine |

InChI |

InChI=1S/C12H16N6/c13-11-10-8(16-12(14)17-11)2-1-3-9(10)18-6-4-15-5-7-18/h1-3,15H,4-7H2,(H4,13,14,16,17) |

InChI Key |

NAILVTIXZFHLKO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2C(=NC(=N3)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Piperazin 1 Yl Quinazoline 2,4 Diamine Analogs

General Synthetic Approaches to the Quinazoline-2,4-diamine (B158780) Core Structure

The construction of the foundational quinazoline-2,4-diamine core can be achieved through several synthetic routes, often starting from readily available anthranilic acid derivatives. A common and established method involves a multi-step sequence beginning with the cyclization of an anthranilic acid with urea (B33335) to form a quinazoline-2,4-dione. This intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride, to yield a 2,4-dichloroquinazoline. Subsequent nucleophilic substitution reactions with amines can then be performed. This stepwise amination can be controlled to selectively introduce different amine groups at the C4 and C2 positions.

More direct and convergent strategies have also been developed. For instance, a copper-catalyzed cyclization of a halogenated aromatic acid with guanidine (B92328) provides a direct route to the quinazoline-2,4-diamine scaffold, introducing the 2-amino group in a single step. acs.org This method offers a more streamlined approach compared to the traditional multi-step synthesis.

Furthermore, multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of quinazoline (B50416) derivatives. These reactions, which involve the combination of three or more starting materials in a single pot, can rapidly generate molecular complexity. For example, the reaction of 2-aminobenzonitriles, aldehydes, and an amine source can be employed to construct the quinazoline ring system.

Below is a table summarizing key general synthetic approaches:

| Starting Material | Key Reagents/Conditions | Intermediate(s) | Product |

| Anthranilic Acid | Urea, POCl₃, Amines | Quinazoline-2,4-dione, 2,4-Dichloroquinazoline | Quinazoline-2,4-diamine |

| Halogenated Aromatic Acid | Guanidine, Copper Catalyst | - | Quinazoline-2,4-diamine |

| 2-Aminobenzonitrile | Aldehyde, Amine Source | - | Quinazoline Derivative |

Specific Synthetic Strategies for Introducing Piperazine (B1678402) Moieties at Position 5 (or related positions) of the Quinazoline Scaffold

The introduction of a piperazine moiety at the C5 position of the quinazoline-2,4-diamine core typically relies on nucleophilic aromatic substitution (SNAr) reactions. This strategy necessitates a quinazoline precursor bearing a suitable leaving group, such as a halogen, at the 5-position. The synthesis of 5-substituted 2,4-diaminoquinazolines has been reported, providing a basis for this approach. nih.gov

The general strategy involves the synthesis of a 5-halo-quinazoline-2,4-diamine intermediate. This can be achieved by starting with a correspondingly substituted anthranilic acid derivative. Once the 5-halo-quinazoline-2,4-diamine is obtained, it can be reacted with piperazine, often in the presence of a base and at elevated temperatures, to displace the halogen and form the desired 5-piperazin-1-yl-quinazoline-2,4-diamine. The reactivity of the halogen at the C5 position is crucial for the success of this reaction.

An alternative approach could involve the construction of the quinazoline ring from a precursor that already contains the piperazine moiety. For instance, starting with an appropriately substituted 2-amino-6-(piperazin-1-yl)benzonitrile and cyclizing it with a suitable C1 source could directly yield the target compound.

Methods for Further Functionalization and Analog Generation of Piperazine-Quinazoline-2,4-diamines

Once the this compound core is synthesized, it serves as a versatile platform for the generation of a diverse library of analogs through modifications on the piperazine ring, the quinazoline core, and the exploration of fused heterocyclic systems.

Modifications on the Piperazine Ring System

The secondary amine of the piperazine ring is a prime site for further functionalization, allowing for the introduction of a wide array of substituents to modulate the compound's properties. Common modifications include N-alkylation and N-arylation reactions.

N-Alkylation: The piperazine nitrogen can be readily alkylated using various alkyl halides in the presence of a base. This allows for the introduction of linear, branched, or cyclic alkyl groups.

N-Arylation: Aryl or heteroaryl groups can be attached to the piperazine nitrogen through cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution on electron-deficient aromatic rings.

Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates can introduce amide, sulfonamide, or urea functionalities, respectively, onto the piperazine ring. For example, 2-(chloromethyl)-3-arylquinazolin-4(3H)-one can be reacted with N-BOC piperazine, followed by deprotection and subsequent reaction with sulfonyl chlorides to yield sulfonamide derivatives.

These modifications are summarized in the following table:

| Reaction Type | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl halide, Base | Alkyl group |

| N-Arylation | Aryl halide, Palladium catalyst, Base | Aryl/Heteroaryl group |

| Acylation | Acyl chloride, Base | Acyl group |

| Sulfonylation | Sulfonyl chloride, Base | Sulfonyl group |

Substitutions on the Quinazoline Core (e.g., N2, N4, and other ring positions)

The quinazoline core itself offers multiple positions for further derivatization, enabling fine-tuning of the molecule's electronic and steric properties.

N2 and N4 Positions: The amino groups at the N2 and N4 positions can be further substituted. For instance, N-alkylation or N-arylation can be performed, although care must be taken to control the selectivity between the two positions. The synthesis of various N2,N4-disubstituted quinazoline-2,4-diamines has been extensively explored.

Other Ring Positions (C6, C7, C8): Substituents can be introduced on the benzo part of the quinazoline ring. This is typically achieved by starting with appropriately substituted anthranilic acid derivatives. A variety of functional groups such as halogens, alkyl, and alkoxy groups can be incorporated at these positions to investigate their impact on biological activity.

Exploration of Alternative Heterocyclic Ring Systems Fused to the Quinazoline Moiety

Fusing additional heterocyclic rings to the quinazoline moiety can lead to novel, rigid, and structurally complex analogs. This can significantly alter the molecule's shape and electronic properties.

Thiazolo[5,4-f]quinazolines: These tricyclic systems can be synthesized, often employing microwave irradiation to facilitate the reactions. The synthesis can involve a Dimroth rearrangement and the use of Appel salt chemistry to construct the fused thiazole (B1198619) ring. nih.gov

Pyrimido[4,5-g]quinazolines: The synthesis of these fused systems has also been reported, providing access to another class of extended heterocyclic structures. researchgate.net The construction often involves the annulation of a pyrimidine (B1678525) ring onto the quinazoline core.

Green Chemistry Principles and Sustainable Synthetic Routes for Quinazoline Derivatives

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods for quinazoline derivatives. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govnih.govsci-hub.cat The synthesis of various quinazoline and quinazolinone derivatives has been successfully achieved using microwave-assisted protocols. researchgate.netfrontiersin.org

Use of Deep Eutectic Solvents (DES): Deep eutectic solvents are a class of green solvents that are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor. They are often biodegradable, non-toxic, and inexpensive. DESs have been successfully employed as both the solvent and catalyst in the synthesis of quinazolinones and dihydroquinazolinones, offering a greener alternative to traditional volatile organic solvents. rsc.orgnih.govorgchemres.orgresearchgate.nettbzmed.ac.ir

Catalyst-Free and Metal-Free Reactions: The development of synthetic routes that avoid the use of heavy metal catalysts is a key goal of green chemistry. Some modern synthetic methods for quinazolines proceed under metal-free conditions, reducing the environmental impact and simplifying product purification.

The application of these green chemistry principles not only makes the synthesis of quinazoline derivatives more sustainable but can also lead to the discovery of novel and more efficient synthetic pathways.

Molecular Mechanisms of Action and Target Elucidation for Piperazine Quinazoline 2,4 Diamines

Investigation of Enzyme Inhibition Profiles

The quinazoline-2,4-diamine (B158780) core is a well-established pharmacophore that interacts with various enzymatic targets. The introduction of a piperazine (B1678402) moiety at the 5-position is anticipated to modulate this activity, influencing potency and selectivity.

Kinase Inhibition (e.g., EGFR, VEGFR-2, RET, PAK4, PARP-1, Src/Abl)

The quinazoline (B50416) skeleton is a cornerstone for numerous kinase inhibitors, with several approved drugs targeting epidermal growth factor receptor (EGFR). mdpi.commdpi.com While direct inhibitory data for 5-Piperazin-1-yl-quinazoline-2,4-diamine is not extensively documented, studies on related structures provide significant insights.

Derivatives of 2,4-diaminoquinazoline have been identified as potent inhibitors of p21-activated kinase 4 (PAK4), a protein overexpressed in multiple tumors that plays a role in cell proliferation, migration, and invasion. dntb.gov.ua For instance, a series of 2-(4-substituted-piperazin-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines demonstrated significant inhibitory activity against PAK4, with some compounds exhibiting half-maximal inhibitory concentrations (IC50) in the nanomolar range. nih.gov One of the most potent compounds in this series, compound 8d, recorded an IC50 value of 0.060 μM against PAK4. nih.gov

Furthermore, the 4-anilino-quinazoline scaffold is a known inhibitor of both EGFR and vascular endothelial growth factor receptor 2 (VEGFR-2). mdpi.comrsc.org Modifications, such as the introduction of a piperazine ring, have been shown to influence this dual inhibitory activity. mdpi.com Although these examples feature substitution at different positions on the quinazoline ring, they underscore the potential of the piperazine-quinazoline-2,4-diamine framework as a kinase inhibitor.

| Compound Class | Target Kinase | Reported IC50 Values |

|---|---|---|

| 2-(4-Substituted-piperazin-1-yl)-quinazoline-2,4-diamine derivatives | PAK4 | 0.060 µM (for compound 8d) |

| 4-Anilino-quinazoline derivatives | EGFR | 0.37 to 12.93 nM (for certain derivatives) |

| 4-Anilino-quinazoline derivatives | VEGFR-2 | Data available for dual inhibition |

Dihydrofolate Reductase (DHFR) Modulation

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleotides and amino acids, making it a key target for antimicrobial and anticancer agents. mdpi.com The 2,4-diaminoquinazoline structure is a recognized class of non-classical antifolates that inhibit DHFR. nih.govresearchgate.net

| Compound Class | Target Enzyme | Mechanism of Action |

|---|---|---|

| 5-Substituted-2,4-diaminoquinazolines | Dihydrofolate Reductase (DHFR) | Competitive inhibition by binding to the enzyme's active site |

Peptidase Activity Modulation

While the primary focus for quinazoline-2,4-diamines has been on kinases and DHFR, related quinazolinone structures have been investigated for their effects on peptidases. For example, certain quinazolin-4-one derivatives have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. brieflands.com This suggests that the broader quinazoline scaffold has the potential to interact with peptidases, although specific data for this compound in this context is not currently available.

Receptor Binding and Ligand-Target Interaction Studies

The interaction of quinazoline derivatives with G protein-coupled receptors has also been a subject of investigation. Specifically, derivatives of the 2-aminoquinazoline (B112073) scaffold have been identified as effective antagonists for the A2A adenosine (B11128) receptor, a target for neurodegenerative diseases and cancer. nih.gov

Studies have demonstrated that substitutions on the quinazoline ring can lead to high-affinity binding, with some compounds exhibiting Ki values in the low nanomolar range. nih.gov For example, compound 5m, a 2-aminoquinazoline derivative, showed a high affinity for the human A2A receptor with a Ki value of 5 nM. nih.gov The introduction of piperazine-containing side chains has been utilized in other molecular scaffolds to achieve high-affinity binding to receptors such as the serotonin (B10506) 5-HT1A receptor. mdpi.com This highlights the potential for the piperazine group in this compound to mediate interactions with specific receptor targets.

Cellular Pathway Interventions

By inhibiting key enzymes like kinases and DHFR, this compound and its analogues can interfere with fundamental cellular processes.

Cell Cycle Perturbation Analysis

Inhibition of enzymes that are critical for cell proliferation and survival often leads to disruptions in the cell cycle. For instance, the inhibition of PAK4 by 2,4-diaminoquinazoline derivatives has been shown to affect cell cycle distribution in cancer cell lines. dntb.gov.uanih.gov Similarly, S-alkylated quinazolin-4(3H)-one derivatives acting as dual EGFR/VEGFR-2 inhibitors have been observed to arrest the cell cycle at the G1 phase and induce apoptosis. rsc.org Given the potential for this compound to act as a kinase and DHFR inhibitor, it is plausible that this compound can also induce cell cycle arrest, thereby impeding the proliferation of rapidly dividing cells.

Induction of Apoptosis-like Cell Death Mechanisms

Research into quinazoline-based compounds, including those with a 2,4-diamine structure, indicates a significant capacity to induce programmed cell death, or apoptosis, in cancer cells. This process is crucial for halting tumor progression. The induction of apoptosis by these compounds is often dose-dependent and can be verified by the presence of specific molecular markers. nih.gov

One of the primary mechanisms involves the activation of the caspase cascade, a family of proteases essential for the execution phase of apoptosis. Studies on 2,4-diamino-quinazoline (2,4-DAQ) demonstrated that treatment of gastric cancer cell lines resulted in the cleavage of caspase-3, a key executioner caspase. nih.gov This activation leads to the cleavage of other cellular proteins, including Poly (ADP-ribose) polymerase (PARP), another hallmark of apoptosis. nih.gov The detection of cleaved PARP confirms that the apoptotic pathway has been successfully initiated. nih.gov

Further investigations into related quinazoline derivatives have shown that they can trigger the intrinsic apoptotic pathway. nih.gov This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. The pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 are key regulators. Treatment with these compounds has been shown to alter the Bax/Bcl-2 ratio, favoring apoptosis. nih.gov This shift leads to a loss of mitochondrial membrane potential (MMP) and the subsequent release of cytochrome c from the mitochondria into the cytosol. nih.gov The cytosolic release of cytochrome c is a critical step that leads to the activation of caspase-9, an initiator caspase that, in turn, activates executioner caspases like caspase-3. nih.gov

The table below summarizes the key molecular events and markers associated with the induction of apoptosis by quinazoline-2,4-diamine derivatives.

| Apoptotic Event | Key Molecular Marker | Observed Effect |

| Caspase Cascade Activation | Cleaved Caspase-3 | Increased levels indicate activation of executioner phase. nih.gov |

| Pro-Caspase-3 & 9 | Reduction in levels indicates processing to active forms. nih.gov | |

| DNA Repair Inhibition | Cleaved PARP | Increased levels indicate caspase-3 activity and cell death. nih.govnih.gov |

| Mitochondrial Pathway | Bax/Bcl-2 Ratio | Increased ratio promotes apoptosis. nih.gov |

| Cytochrome c | Release from mitochondria to cytosol initiates caspase activation. nih.gov | |

| Mitochondrial Membrane Potential | Loss of potential is an early indicator of intrinsic apoptosis. nih.gov | |

| Cellular Morphology | Nuclear Condensation & DNA Fragmentation | Characteristic morphological changes of apoptotic cells. nih.gov |

Modulation of Signaling Cascades

Piperazine-quinazoline-2,4-diamine derivatives have been identified as potent modulators of various intracellular signaling cascades that are often dysregulated in cancer. Their ability to interfere with these pathways is central to their anti-tumor activity.

One of the most significantly affected pathways is the Wnt/β-catenin signaling cascade. nih.gov This pathway is crucial for cell proliferation, and its aberrant activation is implicated in numerous cancers. The compound 2,4-diamino-quinazoline has been identified as a selective inhibitor of Lymphoid enhancer-binding factor 1 (Lef1), a key transcription factor in the Wnt pathway. nih.gov By inhibiting Lef1, 2,4-DAQ effectively suppresses the expression of critical Wnt target genes such as AXIN2, MYC, and LGR5, leading to the suppression of cancer cell growth. nih.gov

In addition to the Wnt pathway, derivatives of 2,4-diaminoquinazoline have shown inhibitory activity against p21-activated kinase 4 (PAK4). nih.gov PAK4 is a serine/threonine kinase that plays a role in cell growth, motility, and survival; its overexpression is common in several types of tumors. nih.govdntb.gov.ua Inhibition of PAK4 can disrupt these cellular processes and reduce cancer cell proliferation and invasion. nih.gov

Other kinase signaling pathways are also targeted by quinazoline-based molecules. Research has pointed to the inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell proliferation, survival, and metabolism. nih.gov Furthermore, some quinazolinone derivatives have been identified as inhibitors of cyclin-dependent kinase 5 (CDK5), an enzyme implicated in glioblastoma. nih.gov

The table below outlines the key signaling cascades modulated by this class of compounds.

| Signaling Pathway | Key Molecular Target/Component | Consequence of Modulation |

| Wnt/β-catenin | Lef1 | Suppression of target genes (AXIN2, MYC, LGR5), leading to reduced cell growth. nih.gov |

| PAK4 Signaling | p21-activated kinase 4 (PAK4) | Inhibition of cancer cell proliferation, migration, and invasion. nih.gov |

| PI3K/Akt/mTOR | PI3Kα | Suppression of cell viability and induction of apoptosis. nih.gov |

| CDK Signaling | Cyclin-dependent kinase 5 (CDK5) | Inhibition of glioblastoma cell proliferation. nih.gov |

Biochemical and Cell-Based Assays for Target Engagement and Validation

A variety of biochemical and cell-based assays are employed to confirm that piperazine-quinazoline-2,4-diamine compounds are interacting with their intended molecular targets and to validate their biological effects. These assays are essential for understanding the mechanism of action and for guiding further drug development.

Cytotoxicity and Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. nih.govijpsdronline.comnih.gov It is a colorimetric assay used to determine the IC50 (half-maximal inhibitory concentration) values of a compound against various cancer cell lines. nih.govijpsdronline.com

Apoptosis Assays: Flow cytometry is a powerful tool used to quantify apoptosis by detecting markers like phosphatidylserine (B164497) exposure on the outer cell membrane (using Annexin V staining) and analyzing the cell cycle distribution (e.g., identifying a sub-G1 peak indicative of DNA fragmentation). researchgate.net

Immunofluorescence: This imaging technique is used to visualize the subcellular localization and organization of proteins. For instance, it can be used to observe the disruption of the microtubule network in cells treated with tubulin polymerization inhibitors. umich.edu

Migration and Invasion Assays: Wound healing or transwell migration assays are used to evaluate the effect of a compound on the migratory and invasive potential of cancer cells, which is relevant for assessing anti-metastatic properties. researchgate.net

Biochemical Assays are used to directly measure the interaction of a compound with its purified molecular target.

Kinase Assays: To confirm the inhibition of specific kinases like PAK4, EGFR, or CDK5, in vitro kinase assays are performed. nih.govnih.gov These assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide by the kinase in the presence and absence of the inhibitor.

Western Blotting: This technique is crucial for validating target engagement within the cell. It allows for the detection and quantification of specific proteins. For example, it is used to measure the levels of total and phosphorylated proteins in a signaling cascade to see if a compound inhibits phosphorylation, or to detect the cleavage of proteins like caspase-3 and PARP to confirm apoptosis. nih.govumich.edu

Tubulin Polymerization Assay: For compounds suspected of targeting the cytoskeleton, this assay directly measures the ability of the compound to inhibit the polymerization of purified tubulin into microtubules in vitro. umich.edu

Molecular Docking: Computational studies, such as molecular docking, are used to predict and analyze the binding mode of a compound within the active site of its target protein, providing insights into the molecular interactions. nih.gov

The following table provides a summary of the common assays used for target engagement and validation.

| Assay Type | Specific Method | Purpose |

| Cell-Based | MTT Assay | Measures cell viability and determines cytotoxic concentration (IC50). nih.govijpsdronline.comnih.gov |

| Flow Cytometry (Annexin V/PI) | Quantifies apoptotic and necrotic cells. researchgate.net | |

| Immunofluorescence | Visualizes effects on subcellular structures (e.g., microtubules). umich.edu | |

| Biochemical | In Vitro Kinase Assay | Measures direct inhibition of a specific kinase enzyme. nih.govnih.gov |

| Western Blot Analysis | Detects changes in protein levels and phosphorylation status. nih.govumich.edu | |

| Tubulin Polymerization Assay | Measures direct inhibition of microtubule formation. umich.edu | |

| Computational | Molecular Docking | Predicts binding interactions between the compound and its target. nih.gov |

Structure Activity Relationship Sar Studies of Piperazine Quinazoline 2,4 Diamines

Elucidation of Pharmacophoric Features Critical for Biological Activity

The biological activity of the quinazoline-2,4-diamine (B158780) scaffold is intrinsically linked to a set of specific pharmacophoric features. The core structure comprises an aromatic quinazoline (B50416) ring system which serves as a rigid scaffold for the appended functional groups. The nitrogen atoms within this heterocyclic system can function as hydrogen bond acceptors, a crucial interaction for binding to biological targets. umich.edunih.gov

Key pharmacophoric elements include:

Aromatic Scaffold : The quinazoline ring itself provides a necessary structural foundation.

Hydrogen Bond Acceptors : Nitrogen atoms within the quinazoline ring are critical for interactions. umich.edu

Hydrogen Bond Donors : The exocyclic amine groups at the C2 and C4 positions are essential hydrogen bond donors. umich.edudigitellinc.com The presence of both amine groups is often required for significant inhibitory activity. digitellinc.com

Distal Aromatic Substituent : The presence of an aromatic substituent, often attached via the N2 or N4 positions, is a common feature in potent molecules of this class, facilitating additional binding interactions. umich.edu

These features collectively create a pharmacophore model where the quinazoline-2,4-diamine core acts as a central hub for interactions with target proteins, with substitutions at the exocyclic amines and the piperazine (B1678402) ring modulating the affinity and selectivity.

Impact of Substituent Variations at N2 and N4 Amine Positions on Potency and Selectivity

The nature of the substituents at the N2 and N4 exocyclic amine positions profoundly influences the potency and selectivity of piperazine-quinazoline-2,4-diamines. Research has systematically explored a range of substitutions, from small alkyl chains to bulky aromatic groups, to map their effects on various biological targets.

For instance, in the context of antileishmanial activity, compounds with aromatic substituents at both the N2 and N4 positions showed high potency, though this was sometimes accompanied by lower selectivity. nih.gov Conversely, introducing small alkyl groups, such as isopropyl, at either the N2 or N4 position generally resulted in lower potency but with the significant advantage of reduced toxicity towards macrophage cell lines. nih.govrsc.org

Studies have also indicated a positional preference for certain substituents. For antileishmanial agents, an N2-benzyl group was found to be more favorable for activity than an N4-benzyl group. acs.orgnih.gov In the realm of antibacterial agents targeting multidrug-resistant Acinetobacter baumannii, the most potent compounds featured an N2-benzyl moiety combined with a small N4-methyl group. nih.gov This highlights that a delicate balance between the size, electronics, and position of these substituents is essential for achieving optimal biological activity and a favorable selectivity profile.

| Substituent at N2 | Substituent at N4 | Biological Target/Activity | Observation | Reference(s) |

| Aromatic | Aromatic | Antileishmanial | Potent activity, but relatively low selectivity. | nih.gov |

| Small Alkyl | Aromatic | Antileishmanial | Lower potency, but less toxic. | nih.gov |

| Benzyl | Isopropyl | Antileishmanial | Potent activity. | nih.gov |

| Benzyl | Methyl | Antibacterial (A. baumannii) | Highly potent in vitro activity. | nih.gov |

| Isopropyl | Furfuryl | Antileishmanial | Potent activity. | nih.gov |

Influence of Piperazine Ring Substituents on Biological Activity

The piperazine ring is a common structural motif in medicinal chemistry, valued for its ability to introduce a basic nitrogen atom, improve physicochemical properties, and provide a versatile point for further substitution. ijpras.comjocpr.com In the context of the 5-piperazin-1-yl-quinazoline-2,4-diamine scaffold, modifications to the distal nitrogen of the piperazine ring have a significant impact on biological activity.

For example, in the development of agents against Toxoplasma gondii, introducing a diaryl ether moiety to the piperazine ring resulted in compounds with good inhibitory efficacy. researchgate.net The structure-activity relationship studies from this work indicated a preference for hydrophobic aryl groups on the piperazine side chain to enhance activity. researchgate.net Similarly, in the pursuit of novel p21-activated kinase 4 (PAK4) inhibitors for anticancer applications, various substituted piperazine moieties at the C2 position of the quinazoline ring led to compounds with significant inhibitory activity. dntb.gov.uanih.gov

| Piperazine Position on Quinazoline | Piperazine Substituent | Biological Target/Activity | Observation | Reference(s) |

| C2 | Substituted Piperazine | PAK4 Inhibition (Anticancer) | Compounds showed significant inhibitory activity (IC50 < 1 µM). | dntb.gov.uanih.gov |

| C4 | N-(3-chlorophenyl)acetamide | Antitumor | Excellent antiproliferative activity against A549, HepG2, K562, and PC-3 cell lines. | researchgate.net |

| Not Specified | Diaryl ether | Anti-Toxoplasma gondii | Good efficacy; hydrophobic aryl groups preferred. | researchgate.net |

Correlation between Structural Features and Observed Biological Efficacy

A clear correlation exists between the specific structural features of piperazine-quinazoline-2,4-diamines and their observed biological efficacy. High efficacy is typically achieved through a multi-faceted optimization of substituents on the quinazoline core and the piperazine moiety.

For antibacterial agents, N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range along with favorable in vivo activity. acs.orgresearchgate.net The efficacy of these compounds is further enhanced by substitutions on the benzenoid portion of the quinazoline ring. For example, the introduction of a halide or an alkyl group at the C6-position was more effective at increasing potency against A. baumannii than similar substitutions at the C7-position. nih.gov

Bioisosteric Replacements and Scaffold Hopping Strategies for Optimized Activity

To further optimize the activity of piperazine-quinazoline-2,4-diamines, medicinal chemists employ advanced strategies such as bioisosteric replacement and scaffold hopping.

Bioisosteric replacement involves substituting one functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. nih.govnih.gov The piperazine ring itself is a classic bioisostere for other cyclic diamines and can be replaced with analogues like spirodiamines or cyano-piperidines to beneficially alter activity and reduce cytotoxicity. enamine.netblumberginstitute.org For example, in other compound series, replacing a piperazine ring with a spirodiamine analogue has been shown to positively affect activity. enamine.net This strategy allows for the exploration of novel chemical space while retaining the key interactive features of the parent molecule.

Scaffold hopping is a more drastic approach where the core molecular scaffold is replaced with a structurally different one that maintains the original pharmacophoric geometry. nih.govnih.gov This can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency or a different intellectual property profile. A scaffold hopping approach based on the pharmacophoric features of known antimycobacterial agents led to the design of novel N-(3-phenylpropyl)-quinazolin-4-amine derivatives with potent activity. nih.gov Another strategy, termed a "pharmacophore hybrid approach," involves combining the quinazoline scaffold with other biologically active moieties, such as a 1,2,4-triazole (B32235) thioether, to create hybrid molecules with potent antibacterial activity. mdpi.com These strategies are powerful tools for overcoming limitations of the initial scaffold and discovering next-generation therapeutic agents.

Pre Clinical Biological Evaluation and Efficacy Assessment Non Human

In Vitro Cellular Assays

In vitro studies using cell lines are fundamental to the initial assessment of a compound's biological activity. Derivatives of the 5-Piperazin-1-yl-quinazoline-2,4-diamine scaffold have demonstrated significant effects in various cellular assays, including antiproliferative, antimicrobial, antifungal, antitubercular, and antiparasitic activities.

Antiproliferative Activity in Various Cancer Cell Lines

Derivatives of 2,4-diaminoquinazoline have shown significant antiproliferative effects across a diverse panel of human cancer cell lines. A novel series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline demonstrated broad-spectrum activity against lung (A549), breast (MCF-7), cervical (HeLa), and colorectal (HT29, HCT-116) cancer cell lines. nih.gov The most active of these compounds exhibited IC50 values—the concentration required to inhibit 50% of cell growth—in the low micromolar range, from 1.47 to 4.68 μM. nih.gov

Further studies have identified 2,4-diaminoquinazoline derivatives as potent inhibitors of p21-activated kinase 4 (PAK4), a protein overexpressed in many tumors. dntb.gov.uanih.gov These compounds displayed strong antiproliferative activity against the A549 lung cancer cell line. nih.gov Similarly, other novel quinazoline (B50416) derivatives incorporating piperazine (B1678402) moieties have shown potent activity against A549, HepG2 (liver), K562 (leukemia), and PC-3 (prostate) cancer cells. researchgate.net In cytotoxicity assays against A549 and Vero (normal kidney) cell lines, certain N2,N4-disubstituted quinazoline-2,4-diamines showed promising selectivity, indicating potential for targeted cancer therapy. nih.gov

| Compound Class | Cell Line | Cancer Type | IC50 (µM) |

| 4-Substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline | A549 | Lung Cancer | 1.58 - 2.27 |

| MCF-7 | Breast Adenocarcinoma | 1.84 - 3.27 | |

| HeLa | Cervical Carcinoma | 1.47 - 4.68 | |

| HT29 | Colorectal Cancer | 1.47 - 4.68 | |

| HCT-116 | Colorectal Cancer | 1.47 - 4.68 | |

| Quinazoline derivatives containing piperazine analogs (e.g., Compound C9) | A549 | Lung Cancer | Potent Activity |

| HepG2 | Liver Cancer | Potent Activity | |

| K562 | Leukemia | Potent Activity | |

| PC-3 | Prostate Cancer | Potent Activity | |

| Thiazole-fused quinazolinones (Compounds 5b and 6b) | Huh7-D12, Caco-2, HCT-116, MCF-7, MDA-MB-231, MDA-MB-468, PC-3 | Various | Micromolar range |

Antimicrobial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, MRSA, Acinetobacter baumannii)

The 2,4-diaminoquinazoline scaffold has been identified as a potent antibacterial agent, particularly against multidrug-resistant pathogens. A series of N2,N4-disubstituted quinazoline-2,4-diamines, acting as dihydrofolate reductase inhibitors, have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and the problematic Gram-negative pathogen Acinetobacter baumannii. nih.govnih.gov Optimized versions of these compounds show strong antibacterial effects against multidrug-resistant A. baumannii, with minimum inhibitory concentrations (MICs) as low as 0.5 μM. nih.govnih.gov These compounds are also bactericidal and possess antibiofilm capabilities, eradicating a significant portion of cells within a biofilm. nih.govresearchgate.net

Quinazoline derivatives have also shown efficacy against Staphylococcus aureus and Escherichia coli. mdpi.com Specifically, certain fluorinated piperazine-fused quinazoline derivatives were active against MRSA and quinolone-resistant S. aureus with MIC values between 4-8 µg/mL, though they were inactive against E. coli. mdpi.com

| Compound Class | Bacterial Strain | MIC |

| N2,N4-Disubstituted quinazoline-2,4-diamines | Multidrug-resistant Acinetobacter baumannii | As low as 0.5 µM |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Potent Activity | |

| Fluorinated piperazine-fused quinazolines | MRSA & Quinolone-resistant S. aureus | 4 - 8 µg/mL |

| Escherichia coli | >64 µg/mL (Inactive) | |

| 4-Piperazinylquinoline hybrids | Staphylococcus aureus | 2 - 12 µM |

| Pseudomonas aeruginosa | 3 - 12 µM | |

| Escherichia coli | 3 - 12 µM |

Antifungal and Antitubercular Activity

The therapeutic potential of quinazoline derivatives extends to fungal and mycobacterial pathogens. nih.gov

Antifungal Activity: Several studies have highlighted the antifungal properties of the quinazoline core structure. nih.gov Novel pyrazol-quinazolinone compounds demonstrated inhibitory effects against a panel of seven plant pathogenic fungi, with particular efficacy noted against Rhizoctonia solani AG1. mdpi.com Other research has shown that certain quinazoline-2,4-dione derivatives exhibit moderate to excellent antifungal activity against Candida albicans, Aspergillus flavus, and Cryptococcus neoformans. bohrium.com

Antitubercular Activity: The 2,4-diaminoquinazoline class has been recognized as an effective inhibitor of Mycobacterium tuberculosis growth. nih.gov A representative compound from this series was shown to be bactericidal against both replicating and non-replicating forms of M. tuberculosis. nih.gov Further research into related quinazoline structures has identified compounds with antimycobacterial activity against various strains, including M. tuberculosis, M. avium, and M. kansasii. nih.gov Some derivatives were found to be more active than the frontline anti-tuberculosis drug isoniazid (B1672263) against atypical mycobacterial strains. nih.gov

Antiparasitic Activity (e.g., Leishmania donovani, Trichomonas vaginalis, Plasmodium falciparum)

Quinazoline-2,4-diamines have been a focus of antiparasitic drug discovery for several decades. nih.gov

Leishmania donovani : N2,N4-disubstituted quinazoline-2,4-diamines have been synthesized and tested against intracellular amastigotes of Leishmania donovani, the causative agent of visceral leishmaniasis. These efforts have identified compounds with potent activity, exhibiting 50% effective concentration (EC50) values in the high nanomolar to low micromolar range. uantwerpen.be

Trichomonas vaginalis : A 2,4-diamine-quinazoline derivative, designated PH100, has been shown to effectively kill Trichomonas vaginalis, the parasite responsible for trichomoniasis. nih.gov Other studies have explored N2,N4-disubstituted quinazoline-2,4-diamine (B158780) derivatives as inhibitors of the parasite's adenosine (B11128)/guanosine nucleoside ribohydrolase (AGNH), an enzyme essential for its survival. digitellinc.com Additionally, a quinoline-based compound, QTCA-2, demonstrated a complete cytotoxic effect against T. vaginalis trophozoites with a 50% inhibitory concentration (IC50) of 50 μM. periodikos.com.brperiodikos.com.brresearchgate.net

Plasmodium falciparum : Derivatives of 2,4-diaminoquinazoline have shown significant promise as antimalarial agents. N2,N4-disubstituted versions have been identified as sub-micromolar inhibitors of the K1 strain of P. falciparum, with potency equivalent to the established antimalarial drug Chloroquine. nih.gov Furthermore, 6-substituted 2,4-diaminoquinazolines have demonstrated highly potent activity, with several compounds showing IC50 values below 50 nM. researchgate.net The most potent among them, 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline, had an IC50 of just 9 nM. researchgate.net The antimalarial activity of these compounds is believed to stem from the inhibition of the parasite's dihydrofolate reductase enzyme. researchgate.net

| Compound Class | Parasite | Activity Metric | Value |

| N2,N4-Disubstituted quinazoline-2,4-diamines | Leishmania donovani | EC50 | High nM to low µM range |

| 2,4-Diamine-quinazoline derivative (PH100) | Trichomonas vaginalis | - | Kills parasite |

| Quinolines-1,2,3-triazolylcarboxamide (QTCA-2) | Trichomonas vaginalis | IC50 | 50 µM |

| N2,N4-Disubstituted quinazoline-2,4-diamines | Plasmodium falciparum (K1 strain) | IC50 | Sub-µM (similar to Chloroquine) |

| 6-Substituted 2,4-diaminoquinazolines | Plasmodium falciparum | IC50 | <50 nM |

| 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline | Plasmodium falciparum | IC50 | 9 nM |

Cellular Migration, Invasion, and Adhesion Inhibition Assays

Beyond direct cytotoxicity, quinazoline derivatives have been shown to interfere with the cellular processes that contribute to cancer metastasis. As inhibitors of the PAK4 enzyme, certain 2,4-diaminoquinazoline derivatives have been observed to inhibit the migration and invasion of A549 lung cancer cells in vitro. dntb.gov.uanih.gov Similarly, a novel quinazoline derivative containing a piperazine moiety was evaluated for its effect on the migratory capacity of A549 and PC-3 cancer cells, with results showing biological activity nearly equivalent to the established anti-cancer drug gefitinib. researchgate.net These findings suggest that this class of compounds may have the potential to not only inhibit tumor growth but also prevent its spread.

In Vivo Animal Model Studies (Non-Human Mammalian Systems)

Following promising in vitro results, select quinazoline derivatives have been advanced to in vivo studies in non-human mammalian models to assess their efficacy in a whole-organism context.

In a murine model of a lethal Acinetobacter baumannii infection, a lead N2,N4-disubstituted quinazoline-2,4-diamine compound demonstrated superior efficacy compared to the antibiotic tigecycline (B611373). nih.gov Mice treated with the quinazoline derivative showed a 90% survival rate, compared to 66% for those treated with tigecycline. nih.gov

The antiparasitic activity of these compounds has also been confirmed in animal models. A specific quinazoline derivative tested in a murine model of visceral leishmaniasis caused by Leishmania donovani resulted in a 37% reduction in liver parasitemia. uantwerpen.be

Furthermore, in a murine model of Ehrlich ascites carcinoma (EAC), a quinazoline derivative was found to significantly restore hematological parameters and increase the mean survival time of tumor-bearing mice. nih.gov In a separate model using Dalton's ascites lymphoma (DLA), another derivative significantly reduced tumor volume and weight. nih.gov These studies provide crucial evidence that the potent in vitro activities of quinazoline derivatives can translate to meaningful therapeutic effects in vivo.

Efficacy Assessment in Established Disease Models (e.g., murine leishmaniasis models)

The in vivo antileishmanial potential of N²,N⁴-disubstituted quinazoline-2,4-diamines has been investigated in murine models of visceral leishmaniasis. These studies are crucial for determining if the potent in vitro activity of these compounds translates to a therapeutic effect in a whole-organism setting.

One key study evaluated a series of these compounds in BALB/c mice infected with Leishmania donovani. A notable analogue, referred to as quinazoline 23, demonstrated a significant reduction in liver parasitemia. nih.govnih.govacs.org When administered via the intraperitoneal route, this compound decreased the parasite burden in the liver by 37% compared to the control group. nih.govnih.govacs.org

However, not all analogues within this class have shown promising efficacy. Two other compounds, designated as compound 15 and compound 40, exhibited low efficacy in an acute murine model of visceral leishmaniasis. nih.govnih.gov Compound 40 reduced liver parasitemia by only 23.8%, while compound 15 showed an even lower reduction of 12.0% when administered intraperitoneally. nih.gov These findings highlight the significant impact of subtle structural modifications on the in vivo efficacy of this class of compounds.

| Compound Analogue | Animal Model | Parasite | Efficacy Endpoint | Percentage Reduction in Parasitemia | Route of Administration |

|---|---|---|---|---|---|

| Quinazoline 23 | BALB/c mice | L. donovani | Liver Parasitemia | 37% | Intraperitoneal |

| Compound 40 | BALB/c mice | L. donovani | Liver Parasitemia | 23.8% | Intraperitoneal |

| Compound 15 | BALB/c mice | L. donovani | Liver Parasitemia | 12.0% | Intraperitoneal |

Investigation of Pharmacodynamic Endpoints in Pre-clinical Models

Pharmacodynamic studies aim to understand the biochemical and physiological effects of a drug on the body or on microorganisms within the body. For the N²,N⁴-disubstituted quinazoline-2,4-diamines, a primary pharmacodynamic endpoint in pre-clinical leishmaniasis models is the reduction of parasite burden in target organs, such as the liver and spleen.

The efficacy data presented in the previous section directly reflects a key pharmacodynamic outcome. The 37% reduction in liver parasitemia observed with quinazoline 23 is a direct measure of its antileishmanial effect at the site of infection. nih.govnih.govacs.org The varied levels of parasite reduction across different analogues (12.0% to 37%) indicate a structure-dependent pharmacodynamic response. nih.gov These studies establish a proof-of-concept that the quinazoline-2,4-diamine scaffold can exert an antiparasitic effect in vivo, though optimization is required to enhance this activity.

Pharmacokinetics (PK) Profiling in Pre-clinical Species (e.g., plasma half-life, metabolic stability)

One investigation detailed the pharmacokinetic properties of two compounds, 15 and 40, following intraperitoneal administration. nih.govnih.gov Compound 15 exhibited a longer plasma half-life and a greater area under the curve (AUC) compared to compound 40, suggesting better systemic exposure. nih.govnih.gov Despite this more favorable pharmacokinetic profile, compound 15 demonstrated lower efficacy, indicating that plasma concentration alone does not guarantee therapeutic success and that other factors, such as tissue penetration or mechanism of action, are critical.

Further pharmacokinetic studies on related compounds, 16 and 23, provided detailed concentration-time profiles in plasma and tissues after both oral and intraperitoneal administration in mice. acs.org These studies are vital for understanding the bioavailability and distribution of these compounds to the target organs where the Leishmania parasites reside. The ability to measure compound concentrations in the liver and spleen and correlate them with the observed pharmacodynamic effect (parasite reduction) is a key aspect of pre-clinical evaluation.

| Compound Analogue | Pre-clinical Species | Key Pharmacokinetic Parameter | Finding |

|---|---|---|---|

| Compound 15 | Mouse | Plasma Half-Life | Longer than Compound 40 |

| Compound 15 | Mouse | Area Under the Curve (AUC) | Greater than Compound 40 |

| Compound 16 | Mouse | Systemic and Target Tissue Exposure | Characterized after oral and IP administration |

| Quinazoline 23 | Mouse | Systemic and Target Tissue Exposure | Characterized after oral and IP administration |

Computational Chemistry and Molecular Modeling in Quinazoline 2,4 Diamine Research

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) relies on the knowledge of molecules that bind to a biological target. By analyzing the structural features of these active ligands, models can be developed to predict the activity of new, untested molecules.

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the physicochemical properties of a series of compounds with their biological activities. For quinazoline-2,4-diamine (B158780) derivatives, QSAR models have been developed to understand the structural requirements for inhibiting specific targets, such as dihydrofolate reductase (DHFR). scispace.com These models use various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a mathematical equation that predicts the activity of new analogs. A DFT-based QSAR study on a series of quinazoline-2,4-diamine derivatives as DHFR inhibitors demonstrated the utility of this approach in identifying key structural features that govern inhibitory potency. scispace.com Such analyses are crucial for optimizing the chemical structure of quinazoline (B50416) derivatives to enhance potency and selectivity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. For the quinazoline scaffold, pharmacophore models have been generated based on known active compounds. ekb.eg These models serve as 3D queries for virtual screening of large chemical databases to identify novel molecules that fit the pharmacophoric requirements and are therefore likely to be active. acs.orgresearchgate.net For instance, a pharmacophore-based virtual screening approach was successfully used to identify a quinazoline derivative as a 5-HT2A antagonist. ekb.eg This methodology allows for the rapid and cost-effective identification of new hit compounds with the desired quinazoline-2,4-diamine core for further development. researchgate.net

Structure-Based Drug Design (SBDD) Methodologies

When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) methods can be used to design and optimize ligands with high affinity and selectivity.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. rsc.orgekb.eg This method has been extensively applied to quinazoline-2,4-diamine derivatives to elucidate their binding modes with various enzymes, including Epidermal Growth Factor Receptor (EGFR), Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH), and DNA gyrase. nih.govnih.govlums.ac.irekb.eg Docking studies can identify key amino acid residues involved in the interaction, such as the formation of crucial hydrogen bonds. nih.gov For example, docking of a quinazoline-2,4,6-triamine derivative into the EGFR tyrosine kinase active site revealed a critical hydrogen bond with the Met 769 residue. nih.gov These predictions help in understanding the molecular basis of inhibition and guide the rational design of more potent analogs. semanticscholar.org

| Target Protein | Key Interacting Residues | Predicted Outcome |

| EGFR Tyrosine Kinase | Met 769 | Hydrogen bond formation, crucial for inhibition. nih.gov |

| Pf-DHODH | N/A | Prediction of binding affinity and stability. nih.gov |

| DNA Gyrase | N/A | Determination of binding modes and energies. lums.ac.ir |

| Tubulin | V236, E198 | Hydrogen bond formation in the colchicine (B1669291) binding site. umich.edu |

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of the complex over time. MD simulations, often run for periods such as 100 nanoseconds, are used to assess the stability of the binding pose predicted by docking. nih.govnih.gov Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein, which indicates the stability of the complex. An RMSD value of less than 2 Å is generally considered stable. These simulations can confirm the persistence of important interactions, like hydrogen bonds, throughout the simulation period, thus validating the docking results and providing a deeper understanding of the ligand-receptor recognition process. nih.govmdpi.com

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools provide early-stage assessment of a compound's drug-likeness and potential liabilities. nih.govnih.gov For quinazoline-2,4-diamine derivatives, computational tools like SwissADME and Discovery Studio are used to predict a range of ADME parameters. nih.govnih.govnih.gov These predictions include adherence to Lipinski's rule of five, which assesses oral bioavailability, as well as parameters like water solubility, lipophilicity (AlogP98), blood-brain barrier (BBB) penetration, and potential inhibition of cytochrome P450 (CYP) enzymes. nih.govnih.gov This computational screening helps to prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing, saving significant time and resources in the preclinical phase. rsc.orgnih.govrjpbr.com

| ADME Parameter | Predicted Property | Relevance |

| Lipinski's Rule of Five | Adherence (e.g., AlogP98 < 5) | Predicts oral bioavailability. nih.govnih.gov |

| Water Solubility (Log S) | Solubility profile | Affects absorption and formulation. nih.gov |

| GI Absorption | High/Low | Predicts absorption from the gastrointestinal tract. nih.gov |

| BBB Permeation | Yes/No | Indicates potential for central nervous system effects. nih.gov |

| CYP Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. nih.gov |

Analytical Methodologies for Research and Discovery of Piperazine Quinazoline 2,4 Diamines

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic framework of a molecule.

In ¹H NMR, the chemical shift, integration, and multiplicity (splitting pattern) of each signal reveal the electronic environment, the number of protons, and the neighboring protons, respectively. For a compound like 5-piperazin-1-yl-quinazoline-2,4-diamine, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the quinazoline (B50416) core, the piperazine (B1678402) ring, and the amine groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 7.0 | Multiplet (m) | 3H | Aromatic protons (C6-H, C7-H, C8-H) of the quinazoline ring |

| ~ 6.5 - 5.5 | Broad Singlet (br s) | 4H | Protons of the two primary amine groups (C2-NH₂, C4-NH₂) |

| ~ 3.5 - 3.0 | Triplet (t) or Multiplet (m) | 4H | Methylene protons (-CH₂) of the piperazine ring adjacent to the quinazoline ring |

| ~ 3.0 - 2.5 | Triplet (t) or Multiplet (m) | 4H | Methylene protons (-CH₂) of the piperazine ring adjacent to the NH group |

| ~ 2.0 - 1.5 | Broad Singlet (br s) | 1H | Proton of the secondary amine group (piperazine NH) |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom). rsc.orgmdpi.comresearchgate.net For this compound, signals would be expected for the carbons of the fused aromatic system and the aliphatic carbons of the piperazine ring. mdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 150 | Quaternary carbons of the pyrimidine (B1678525) ring (C2, C4, C8a) |

| ~ 150 - 140 | Quaternary carbon of the benzene (B151609) ring attached to the piperazine (C5) |

| ~ 135 - 110 | Aromatic carbons (CH and quaternary C4a) of the benzene ring |

| ~ 55 - 45 | Methylene carbons (-CH₂) of the piperazine ring |

Mass Spectrometry (MS) Applications (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound. dntb.gov.ua High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular mass, which can be used to determine the precise elemental composition of a molecule. mdpi.comnih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar, thermally labile molecules, making it well-suited for analyzing quinazoline derivatives. soton.ac.uk In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺. HRMS analysis of the [M+H]⁺ ion for this compound would confirm its elemental formula (C₁₂H₁₅N₇). rsc.org Tandem MS (MS/MS) experiments can be performed to fragment the parent ion, and the resulting fragmentation pattern provides further structural confirmation. soton.ac.uk

Table 3: HRMS Data for this compound

| Species | Elemental Formula | Calculated Exact Mass | Observed Mass (m/z) |

| [M] | C₁₂H₁₅N₇ | 257.1440 | - |

| [M+H]⁺ | C₁₂H₁₆N₇⁺ | 258.1518 | 258.1519 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. beilstein-journals.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. nih.gov Quinazoline structures typically show strong absorption bands from aromatic ring vibrations in the 1635–1475 cm⁻¹ range. nih.govacs.org

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | N-H Stretch | Primary and Secondary Amines (-NH₂, -NH) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (piperazine ring) |

| ~ 1650 - 1500 | C=N and C=C Stretch | Quinazoline ring system |

| ~ 1350 - 1250 | C-N Stretch | Aromatic and Aliphatic Amines |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the synthesis of novel chemical entities, it is crucial for monitoring the conversion of reactants to products and for determining the purity of the final compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used in pharmaceutical development to assess the purity of active pharmaceutical ingredients (APIs). nih.gov A reversed-phase HPLC method is commonly developed for quinazoline-based compounds. ptfarm.pl In this method, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. nih.govptfarm.pl A sample of the synthesized this compound is injected into the HPLC system, and a detector (commonly UV-Vis) records the signal as the components elute. The purity is calculated by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction. ptfarm.pl A small amount of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on glass or aluminum). The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol. As the solvent moves up the plate, the components of the mixture separate based on their differential affinity for the stationary and mobile phases. By comparing the spots of the reaction mixture with those of the starting materials, a chemist can visually track the disappearance of reactants and the appearance of the product, thereby determining when the reaction is complete.

X-ray Crystallography for Three-Dimensional Structural Characterization.

Despite a comprehensive search of scientific literature and crystallographic databases, specific X-ray crystallographic data for the compound this compound could not be located. While the broader class of quinazoline and piperazine derivatives has been subject to crystallographic studies, the precise three-dimensional structure, including unit cell dimensions, space group, and detailed intramolecular geometries of this specific molecule, has not been publicly reported.

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This methodology provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the supramolecular assembly in the solid state.

In the context of drug discovery and development, such detailed structural information is invaluable. It provides a foundational understanding of the molecule's shape and electronic properties, which are critical for its interaction with biological targets. For the broader family of piperazine-quinazoline derivatives, X-ray crystallography has been instrumental in elucidating structure-activity relationships (SAR). By comparing the crystal structures of various analogues with their biological activities, researchers can infer which structural features are essential for therapeutic efficacy.

Although specific crystallographic data for this compound is not available, the general structural features can be inferred from the known structures of related quinazoline and piperazine compounds. The quinazoline ring system is planar, while the piperazine ring typically adopts a chair conformation. The relative orientation of these two ring systems, as well as the conformation of the exocyclic amino groups, would be definitively established through single-crystal X-ray diffraction analysis. This information would be crucial for computational modeling studies, such as molecular docking, aimed at predicting the binding mode of this compound with its putative biological targets.

The absence of a published crystal structure for this compound highlights an opportunity for future research to fill this knowledge gap and provide a more complete understanding of the structural and functional characteristics of this class of compounds.

Future Research Directions and Therapeutic Potential of Piperazine Quinazoline 2,4 Diamines

Exploration of Novel Therapeutic Areas and Neglected Diseases

While the primary focus of quinazoline (B50416) derivatives has been in oncology, particularly as epidermal growth factor receptor (EGFR) inhibitors, emerging research is uncovering their potential in a broader range of diseases. biomedres.usnih.gov The inherent bioactivity of the quinazoline scaffold makes it a promising starting point for developing treatments for infectious diseases and other challenging conditions. mdpi.comambeed.com

Recent studies have highlighted the antileishmanial activity of N2,N4-disubstituted quinazoline-2,4-diamines. acs.org Leishmaniasis is a neglected tropical disease caused by Leishmania parasites, and current treatments are hampered by toxicity and growing resistance. acs.org A series of these quinazoline derivatives have demonstrated efficacy against both Leishmania donovani and Leishmania amazonensis intracellular amastigotes, with some compounds showing EC50 values in the high nanomolar to single-digit micromolar range. acs.org One promising compound, a N2-benzylquinazoline-2,4-diamine, showed a high selectivity index of 100 and reduced liver parasitemia in a murine model of visceral leishmaniasis. acs.org These findings underscore the potential of this chemical class to provide new, effective, and easily synthesized treatments for this neglected disease. acs.org

Furthermore, N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated potent antimicrobial and antibiofilm activity against multidrug-resistant Gram-negative bacteria like Acinetobacter baumannii. nih.gov This is particularly significant given the global threat of antimicrobial resistance. google.com Lead compounds have shown efficacy in a murine infection model, proving more effective than the antibiotic tigecycline (B611373) at a lower dose. nih.gov The limited capacity for resistance development to these compounds compared to existing folic acid synthesis inhibitors further enhances their therapeutic promise. nih.gov

The potential applications extend to other areas as well, with research indicating possible roles in treating Alzheimer's disease, inflammation, and various viral infections. nih.govosti.govnih.gov The diverse biological activities reported for quinazoline derivatives suggest that the 5-piperazin-1-yl-quinazoline-2,4-diamine scaffold is a rich source for discovering therapies for a wide array of unmet medical needs. mdpi.com

Strategies for Lead Optimization and Pre-clinical Candidate Selection

Once a lead compound with promising biological activity is identified, the process of lead optimization is crucial for developing a viable pre-clinical candidate. This involves systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. medchemexpress.com For piperazine-quinazoline-2,4-diamine derivatives, structure-activity relationship (SAR) studies are fundamental to this process. medchemexpress.combohrium.com

Key strategies for optimizing this class of compounds include:

Modification of Substituents: Altering the substituents on the quinazoline core and the piperazine (B1678402) ring can significantly impact activity and selectivity. For instance, in the development of BET family inhibitors for cancer and inflammatory diseases, extensive optimization of a quinazoline-based lead indicated a preference for an S-configuration for a phenylmorpholine substitution and the incorporation of a (2-hydroxyl-2-methylpropyl)pyrazole moiety to improve the pharmacokinetic profile. osti.govmedchemexpress.com

Improving Physicochemical Properties: Optimization often focuses on enhancing properties like solubility and metabolic stability. For a quinazoline-based multi-kinase inhibitor, replacing a furanopyrimidine core with a quinazoline core led to improved physicochemical properties alongside dual FLT3/AURKA inhibition. bohrium.comnih.gov

Target-Specific Design: In the context of targeted therapies, such as for non-small cell lung cancer (NSCLC), novel 4-phenoxyquinazoline (B3048288) derivatives have been designed as dual EGFR/c-Met inhibitors to overcome acquired resistance. nih.gov

Multi-Targeting Agents: The complexity of diseases like Alzheimer's has prompted the design of quinazoline derivatives as multi-targeting agents, simultaneously inhibiting enzymes like human cholinesterases (hChE) and β-secretase (hBACE-1). nih.gov

The selection of a pre-clinical candidate is a multi-parameter process, balancing potency, selectivity, pharmacokinetic profile, and safety. In vivo efficacy studies in relevant animal models, such as xenograft models for cancer or infection models for antimicrobial agents, are essential to validate the therapeutic potential of an optimized lead compound before it can advance toward clinical trials. osti.govnih.gov

Rational Design and Evaluation of Prodrugs and Targeted Delivery Systems

To enhance the therapeutic efficacy and reduce the systemic toxicity of potent compounds like piperazine-quinazoline-2,4-diamines, the development of prodrugs and targeted delivery systems is a promising strategy.

A prodrug is an inactive or less active molecule that is converted into the active drug within the body, often at the target site. This approach can overcome issues such as poor solubility or unfavorable pharmacokinetics. For instance, radioiodinated quinazolinone prodrugs have been designed for enzyme-mediated cancer imaging and therapy. nih.gov These water-soluble molecules are hydrolyzed by enzymes overexpressed in cancer cells, like human placental alkaline phosphatase (PLAP), leading to the precipitation of the active, water-insoluble drug on the exterior of the cancer cells. nih.gov This strategy concentrates the therapeutic agent at the tumor site, potentially increasing efficacy and reducing off-target effects. nih.gov

Targeted delivery systems aim to deliver the drug specifically to the desired cells or tissues, thereby increasing its concentration at the site of action and minimizing exposure to healthy tissues. Liposomes are a common vehicle for such systems. For example, an isoquinoline (B145761) derivative with anticancer potential was incorporated into transferrin-conjugated liposomes. plos.org Since transferrin receptors are often overexpressed on tumor cells, these liposomes can be selectively taken up by cancer cells through receptor-mediated endocytosis, leading to superior antitumor activity compared to the free drug. plos.org This approach addresses both poor solubility and lack of specificity of the parent compound. plos.org

The rational design of these systems involves considering the specific biological target and the physicochemical properties of the parent quinazoline compound. Evaluation of these systems requires a combination of in vitro studies to confirm drug release and cellular uptake, and in vivo biodistribution studies to verify targeted accumulation and therapeutic efficacy. nih.govplos.org

Integration of High-Throughput Screening and Combinatorial Chemistry for Compound Library Expansion

To accelerate the discovery of new bioactive piperazine-quinazoline-2,4-diamine derivatives, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. HTS allows for the rapid testing of large numbers of compounds for a specific biological activity. pnas.org

A cell-based HTS assay was successfully used to screen a 100,000-compound library for antiviral activity against the H5N1 influenza virus, leading to the identification of novel benzoquinazolinone inhibitors. nih.gov This demonstrates the power of HTS in identifying new therapeutic applications for the broader quinazoline class. Quantitative HTS (qHTS) further refines this process by generating concentration-response curves for thousands of compounds in a single experiment, providing immediate insights into potency and efficacy and helping to elucidate structure-activity relationships directly from the primary screen. pnas.org

Combinatorial chemistry facilitates the rapid synthesis of large and diverse libraries of related compounds. acs.org This is particularly useful for exploring the chemical space around the piperazine-quinazoline-2,4-diamine scaffold. Microwave-assisted combinatorial synthesis has been employed to create diverse sets of fused quinazoline derivatives in a one-pot, multi-component reaction. acs.orgnih.gov This method offers advantages such as short synthetic routes, operational simplicity, and minimal environmental impact. nih.gov By combining different starting materials, such as various anilines and aldehydes, vast libraries of substituted quinazolines can be generated for screening. rsc.org

The integration of these two technologies creates a powerful engine for drug discovery. Combinatorially synthesized libraries of piperazine-quinazoline-2,4-diamine derivatives can be subjected to HTS against a wide range of biological targets, significantly increasing the probability of identifying novel lead compounds for various diseases. nih.govacs.org

Application of Emerging Technologies in Quinazoline Research (e.g., AI in drug discovery)

The integration of emerging technologies, particularly artificial intelligence (AI) and machine learning (ML), is revolutionizing the field of drug discovery and holds significant promise for quinazoline research. researchgate.net These computational tools can accelerate the identification and optimization of new drug candidates by predicting biological activities, elucidating structure-activity relationships, and designing novel molecules with desired properties. researchgate.netnih.gov

Computational techniques being applied to quinazoline derivatives include:

Molecular Docking and Dynamics Simulations: These methods predict how a molecule will bind to a biological target, such as a protein kinase. researchgate.net This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. frontiersin.org